molecular formula C12H9F3N2O2S B2459276 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid CAS No. 928003-03-6

4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2459276
CAS No.: 928003-03-6
M. Wt: 302.27
InChI Key: GDQOFFQRWPDFLP-UHFFFAOYSA-N
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Description

The compound 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid (CAS: 928003-03-6) is a thiazole derivative characterized by:

  • Molecular formula: C₁₂H₉F₃N₂O₂S
  • Substituents: A methyl group at position 4 of the thiazole ring. A 3-(trifluoromethyl)anilino group (-NH-C₆H₄-CF₃) at position 2. A carboxylic acid (-COOH) at position 5 .

Properties

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)20-11(16-6)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQOFFQRWPDFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with thiazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and reduced production costs. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid exhibits significant antibacterial properties. In studies comparing various thiazole derivatives, this compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain derivatives of thiazole have shown promise in inhibiting cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways . Further studies are needed to elucidate the specific pathways affected by this compound.

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy against various plant pathogens has been documented, suggesting that it could serve as an active ingredient in fungicides or herbicides . The trifluoromethyl group may enhance the compound's stability and effectiveness in agricultural settings.

Polymer Synthesis

In materials science, the thiazole derivative has been used as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of thiazole rings within their structure. Such materials could find applications in coatings, adhesives, and other industrial products .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated broad-spectrum activity against multiple bacterial strains; effective against Mycobacterium smegmatis.
Anticancer PropertiesInduced apoptosis in cancer cell lines; further studies needed for pathway elucidation.
Agricultural UseEffective in controlling plant pathogens; potential as a new pesticide formulation.
Polymer DevelopmentEnhanced thermal stability in synthesized polymers; potential applications in industrial materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The thiazole ring can also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (CAS: 1549447-16-6)
  • Key differences :
    • Carboxylic acid at position 4 (vs. position 5 in the target compound).
    • Methyl group at position 5 (vs. position 4).
  • Reduced steric hindrance near the trifluoromethylanilino group .
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS: 886502-96-1)
  • Key differences :
    • Trifluoromethyl group at position 4 of the thiazole (vs. methyl in the target).
    • 3-Methylphenyl substituent (vs. 3-trifluoromethylphenyl).
  • Lower lipophilicity (logP ~2.1) compared to the target compound (logP ~2.8) .

Alkyl vs. Aryl Amino Substituents

2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS: 937597-59-6)
  • Key differences: Butylamino (-NH-C₄H₉) at position 2 (vs. aryl amino in the target). Trifluoromethyl at position 4.
  • Impact: Enhanced lipophilicity (logP ~3.2) due to the alkyl chain.

Substituted Phenyl vs. Heterocyclic Substituents

4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
  • Key differences: Pyrazole ring with CF₃ at position 5 replaces the anilino group.
  • Altered pharmacokinetics due to pyrazole’s metabolic resistance .
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS: 144059-86-9)
  • anilino group). CF₃ at para position on the phenyl ring.
  • Impact :
    • Higher rigidity and reduced solubility (mp 237–238°C) due to lack of NH hydrogen bonding .

Halogenated Analogs

2-(3-Chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid (CAS: 1553413-00-5)
  • Key differences: Chloro substituent on the anilino ring (vs. CF₃). Carboxylic acid at position 4.
  • Impact :
    • Lower electron-withdrawing effects compared to CF₃, reducing metabolic stability.
    • Predicted pKa ~0.96 (vs. ~3.5 for the target compound) .

Research Implications

  • Therapeutic Potential: The trifluoromethyl-anilino group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
  • Synthetic Challenges : Direct aryl coupling (e.g., Suzuki reactions) or condensation methods (e.g., Hantzsch thiazole synthesis) are critical for introducing substituents .
  • Biological Activity : Positional isomers (e.g., 4- vs. 5-carboxylic acid) show divergent effects in preclinical models, underscoring the importance of substitution patterns .

Biological Activity

4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid is a synthetic organic compound notable for its complex structure, which includes a thiazole ring and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H9F3N2O2S
  • CAS Number : 928003-03-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with thiazole-5-carboxylic acid under controlled conditions to yield high purity and yield. The process may utilize catalysts and specific temperature and pressure settings to optimize the reaction outcome.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the thiazole ring contributes to the stabilization of these interactions. This mechanism is crucial for its potential applications in drug development.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer activities. For instance, modifications of similar thiazole compounds have shown inhibitory effects against various cancer cell lines, including:

Cancer Cell Line IC50 Value (µM)
HeLa (Cervical Cancer)45
CaCo-2 (Colon Adenocarcinoma)30
H9c2 (Rat Heart Myoblasts)50

These findings suggest that this compound may possess similar properties, warranting further investigation into its anticancer potential .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound is being explored for its anti-inflammatory effects. The presence of the trifluoromethyl group has been linked to enhanced pharmacological activity in anti-inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    A study published in a peer-reviewed journal demonstrated that derivatives of thiazole showed promising results in vitro against multiple cancer types. The study highlighted that structural modifications could lead to increased potency and selectivity against tumor cells .
  • Anti-inflammatory Research :
    Another research effort focused on thiazole derivatives indicated their ability to inhibit cyclooxygenases (COX enzymes), which are critical in the inflammatory response. This suggests that compounds like this compound could be effective in managing inflammation-related conditions .

Q & A

Q. How can the compound’s metal-chelating properties be exploited in catalysis?

  • Methodology : Screen coordination with transition metals (e.g., Pd, Ni) using UV-vis titration and cyclic voltammetry. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers (TONs) with non-chelating analogs. X-ray crystallography of metal complexes clarifies binding modes .

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